molecular formula C24H29N3OS B2914893 2-(adamantan-1-yl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 361172-60-3

2-(adamantan-1-yl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B2914893
CAS No.: 361172-60-3
M. Wt: 407.58
InChI Key: RTYPKTPSIXEFLN-UHFFFAOYSA-N
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Description

2-(adamantan-1-yl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic compound featuring an adamantane core, a thienopyrazole ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-1-yl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multi-step organic reactions. The adamantane core can be introduced via Friedel-Crafts alkylation, while the thienopyrazole ring is synthesized through cyclization reactions involving thiophene and hydrazine derivatives. The final step involves coupling the adamantane and thienopyrazole intermediates under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the thienopyrazole ring, potentially reducing double bonds within the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the methylphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Reduced thienopyrazole derivatives.

    Substitution: Halogenated or aminated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of novel materials with unique properties.

Biology

In biological research, it may serve as a probe to study the interactions of adamantane derivatives with biological macromolecules.

Medicine

Medicinally, the compound could be explored for its potential as an antiviral or anticancer agent, given the bioactivity of its structural components.

Industry

In industry, it could be used in the development of advanced materials, such as polymers or coatings, due to the stability and rigidity of the adamantane core.

Mechanism of Action

The mechanism of action of 2-(adamantan-1-yl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The adamantane core may facilitate membrane penetration, while the thienopyrazole ring could interact with active sites on proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone
  • 1,2-disubstituted adamantane derivatives

Uniqueness

Compared to similar compounds, 2-(adamantan-1-yl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide stands out due to the presence of the thienopyrazole ring, which imparts unique electronic and steric properties. This makes it potentially more versatile in applications requiring specific molecular interactions.

Properties

IUPAC Name

2-(1-adamantyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3OS/c1-15-4-2-3-5-21(15)27-23(19-13-29-14-20(19)26-27)25-22(28)12-24-9-16-6-17(10-24)8-18(7-16)11-24/h2-5,16-18H,6-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYPKTPSIXEFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)CC45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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